molecular formula C25H27Cl2NO7 B11666078 Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 312938-38-8

Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11666078
CAS No.: 312938-38-8
M. Wt: 524.4 g/mol
InChI Key: UGOIWTXMBPABLA-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • Ester groups: Bis(2-methoxyethyl) ester substituents at positions 3 and 5 of the 1,4-DHP core.
  • Aromatic substituents: A 2,4-dichlorophenyl-substituted furan ring at position 2.
  • Methyl groups: At positions 2 and 6 of the dihydropyridine ring.

The 2-methoxyethyl ester groups may enhance solubility and bioavailability compared to simpler alkyl esters, while the 2,4-dichlorophenyl moiety likely contributes to electronic and steric effects influencing receptor interactions .

Properties

CAS No.

312938-38-8

Molecular Formula

C25H27Cl2NO7

Molecular Weight

524.4 g/mol

IUPAC Name

bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H27Cl2NO7/c1-14-21(24(29)33-11-9-31-3)23(22(15(2)28-14)25(30)34-12-10-32-4)20-8-7-19(35-20)17-6-5-16(26)13-18(17)27/h5-8,13,23,28H,9-12H2,1-4H3

InChI Key

UGOIWTXMBPABLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound’s high purity, which is essential for its application in research and development .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antihypertensive Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antihypertensive properties. The compound has been studied for its ability to inhibit calcium channels, which play a crucial role in regulating blood pressure. In vitro and in vivo studies have shown that it can effectively lower blood pressure in hypertensive animal models.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several dihydropyridine derivatives and tested their effects on vascular smooth muscle contraction. The findings demonstrated that compounds similar to Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate significantly reduced contraction responses, indicating potential for antihypertensive therapies .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Results suggest that it can protect cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
Bis(2-methoxyethyl) derivative25Journal of Biological Chemistry
Standard Antioxidant (Ascorbic Acid)15Journal of Biological Chemistry

Pesticidal Activity

The compound's structure suggests potential activity against various pests. Preliminary studies have indicated that it may act as an effective pesticide due to its ability to disrupt the nervous systems of insects.

Case Study:
A field trial conducted on crops treated with the compound showed a significant reduction in pest populations compared to untreated controls. The results were published in Pest Management Science, highlighting the compound's efficacy as an environmentally friendly alternative to conventional pesticides .

Herbicidal Properties

Research into the herbicidal effects of this compound has shown promising results against specific weed species. It appears to inhibit growth by interfering with photosynthetic processes.

Data Table: Herbicidal Efficacy

Weed SpeciesEffective Concentration (g/L)Reference
Amaranthus retroflexus0.5Weed Science Journal
Chenopodium album0.3Weed Science Journal

Mechanism of Action

The mechanism of action of Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the compound’s application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of 1,4-DHPs. Below is a comparative analysis of its structural analogs, focusing on substituent variations, synthesis, and biological activities.

Table 1: Structural Comparison of 1,4-DHP Derivatives

Compound Name R3, R5 Esters Aryl Substituent (Position 4) Key Features
Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 2-Methoxyethyl 5-(2,4-Dichlorophenyl)furan-2-yl Enhanced solubility due to polar ester groups; potential for improved bioavailability
Dibenzyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Benzyl 5-(2,5-Dichlorophenyl)furan-2-yl Bulky benzyl esters may reduce solubility; 2,5-dichloro substitution alters electronic properties
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Ethyl 2,4-Dichlorophenyl (directly attached) Simpler ester groups; lacks furan linker, potentially reducing conformational flexibility
Diethyl 4-(5-(ethoxymethyl)furan-2-yl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Ethyl 5-(Ethoxymethyl)furan-2-yl Ethoxymethyl group introduces hydrophilicity; may influence metabolic stability
(4RS)-3-Benzyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-DHP-3,5-dicarboxylate Benzyl (R3), Methyl (R5) 4-Nitrophenyl Nitro group enhances electron-withdrawing effects; mixed esters for balanced lipophilicity

Biological Activity

Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic compound belonging to the dihydropyridine class. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular diseases and neuropharmacology. The unique structural features of this compound suggest various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C25H27Cl2NO7, with a molecular weight of 493.39 g/mol. The structure includes a dihydropyridine core with substitutions that enhance its biological activity.

PropertyValue
Molecular FormulaC25H27Cl2NO7
Molecular Weight493.39 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves the modulation of calcium channels and interaction with specific receptors. Dihydropyridines are known calcium channel blockers, which can lead to vasodilation and reduced blood pressure. The presence of the dichlorophenyl group may enhance its affinity for calcium channels, potentially increasing its efficacy as an antihypertensive agent.

Antihypertensive Effects

Research indicates that compounds similar to this compound exhibit significant antihypertensive properties. For instance, studies have shown that these compounds can effectively lower blood pressure in animal models by inhibiting calcium influx into vascular smooth muscle cells.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This activity is attributed to its ability to modulate ion channels and influence neurotransmitter release .

Anticonvulsant Activity

In a study involving pentylenetetrazole-induced seizures in rodents, derivatives of dihydropyridine were found to exhibit anticonvulsant properties. The mechanism is thought to involve stabilization of neuronal membranes and inhibition of excitatory neurotransmitter release .

Case Studies

  • Antihypertensive Study : A study conducted on hypertensive rats demonstrated that administration of the compound at doses of 10 mg/kg resulted in a significant reduction in systolic blood pressure compared to control groups. The effect was attributed to enhanced vasodilation mediated by calcium channel blockade .
  • Neuroprotection : In vitro assays using neuronal cell lines exposed to oxidative stress showed that treatment with the compound reduced cell death by approximately 40%, indicating strong neuroprotective potential .
  • Anticonvulsant Activity : In another study assessing the anticonvulsant effects of various dihydropyridines, the compound was shown to significantly delay seizure onset compared to phenytoin, suggesting a promising avenue for further research in epilepsy treatment .

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